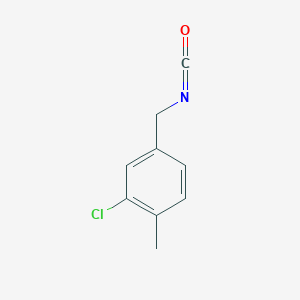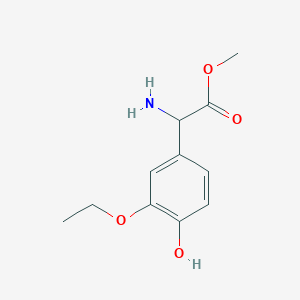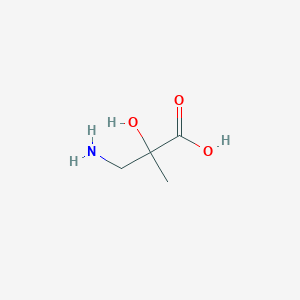
(S)-1-(3-Bromothiophen-2-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3-Bromothiophen-2-yl)ethan-1-amine is a chiral amine compound featuring a bromine-substituted thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromothiophen-2-yl)ethan-1-amine typically involves the bromination of thiophene followed by amination. One common method includes:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated thiophene is then subjected to a nucleophilic substitution reaction with an amine source, such as ammonia or an amine derivative, under suitable conditions (e.g., elevated temperature, solvent).
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-1-(3-Bromothiophen-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide (NaOH), Grignard reagents, or organolithium compounds.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.
科学的研究の応用
(S)-1-(3-Bromothiophen-2-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of (S)-1-(3-Bromothiophen-2-yl)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary but often include binding to active sites, inhibition of enzyme activity, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
(S)-1-(3-Chlorothiophen-2-yl)ethan-1-amine: Similar structure with a chlorine substituent instead of bromine.
(S)-1-(3-Fluorothiophen-2-yl)ethan-1-amine: Fluorine substituent instead of bromine.
(S)-1-(3-Methylthiophen-2-yl)ethan-1-amine: Methyl group instead of bromine.
Uniqueness
(S)-1-(3-Bromothiophen-2-yl)ethan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties. Bromine’s larger atomic size and higher electronegativity compared to chlorine or fluorine can lead to different interaction profiles and reaction pathways.
特性
分子式 |
C6H8BrNS |
|---|---|
分子量 |
206.11 g/mol |
IUPAC名 |
(1S)-1-(3-bromothiophen-2-yl)ethanamine |
InChI |
InChI=1S/C6H8BrNS/c1-4(8)6-5(7)2-3-9-6/h2-4H,8H2,1H3/t4-/m0/s1 |
InChIキー |
ZWKSAVZOEYLRAF-BYPYZUCNSA-N |
異性体SMILES |
C[C@@H](C1=C(C=CS1)Br)N |
正規SMILES |
CC(C1=C(C=CS1)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-Methyl-5-[(2s)-oxiran-2-yl]-1h-pyrazole](/img/structure/B13611015.png)

